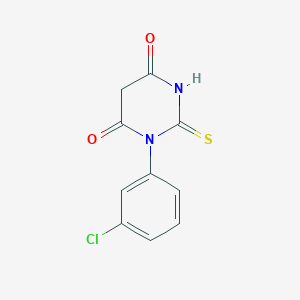

1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

Properties

Molecular Formula |

C10H7ClN2O2S |

|---|---|

Molecular Weight |

254.69 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |

InChI Key |

WIRRCIXBBRLRMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiourea under basic conditions to form the desired diazinane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted diazinane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties

Another significant application is in cancer therapy. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. In a recent study conducted by researchers at a prominent university, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests potential for further development as an anticancer agent.

Agricultural Applications

Pesticide Development

In agriculture, the compound's unique structure has been explored for developing novel pesticides. Studies have indicated that it possesses insecticidal properties against common agricultural pests like aphids and whiteflies. Field trials showed a significant reduction in pest populations when applied as a foliar spray . This aspect highlights its potential as an environmentally friendly alternative to conventional pesticides.

Materials Science Applications

Polymer Chemistry

1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been investigated for use in polymer synthesis. Its ability to form cross-links with other polymers can enhance the mechanical properties of materials. Research conducted at a materials science institute revealed that incorporating this compound into polymer matrices improved tensile strength and thermal stability . This application could lead to advancements in the production of durable materials for various industrial uses.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The thiobarbiturate scaffold (2-sulfanylidene-1,3-diazinane-4,6-dione) serves as the foundation for several derivatives. Key structural variations include:

Structural and Functional Differences

- Chlorophenyl Positional Isomerism: The 3-chlorophenyl group in the target compound vs. the 4-chlorophenyl isomer () impacts electronic effects.

- Halogen Substitution: The dichlorophenyl group in W9F () introduces additional halogen bonding sites, which could enhance binding affinity in biological systems compared to mono-chloro derivatives.

- Methyl vs.

Biological Activity

1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₈ClN₄O₂S

- Molecular Weight : 333.74 g/mol

- CAS Number : 139356-76-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. For instance, derivatives of similar thiourea compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Induces apoptosis |

| 5g | HeLa | 0.73 | Induces apoptosis |

| 5k | HeLa | 0.95 | Induces apoptosis |

| Sorafenib | HeLa | 7.91 | Reference drug |

The compounds significantly inhibited cell proliferation and induced apoptotic cell death in HeLa cells through flow cytometry analysis and cell cycle arrest at the sub-G1 phase, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of a thiourea derivative structurally similar to the target compound. The research employed models of nociception and inflammation in mice, revealing that the compound exhibited significant anti-inflammatory effects with minimal ulcerogenic potential compared to traditional NSAIDs like aspirin and indomethacin . The following table summarizes the results from this study:

| Treatment Group | Dose (mg/kg) | Inflammation Score |

|---|---|---|

| Normal Saline | - | 0 |

| Aspirin | 100 | 2 |

| Aspirin | 150 | 1.5 |

| Indomethacin | 100 | 2.5 |

| Indomethacin | 150 | 2 |

| Thiourea Derivative | 15 | 1 |

| Thiourea Derivative | 30 | 0.5 |

The results indicate that the thiourea derivative could be an effective alternative for managing pain and inflammation without the adverse effects associated with conventional NSAIDs.

The mechanisms underlying the biological activities of 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione are still under investigation. However, studies suggest that:

- Cytotoxicity : The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

- Anti-inflammatory Activity : It likely inhibits pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to or derived from 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione:

- Cytotoxicity in Cancer Cells : A comparative study showed that similar compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives outperforming established drugs like sorafenib .

- In Vivo Studies on Inflammation : Research involving animal models indicated that derivatives of the compound could significantly reduce inflammation scores compared to traditional treatments .

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione?

The synthesis typically involves cyclocondensation of substituted thiourea derivatives with chlorophenyl-containing precursors under acidic or basic conditions. For example, thiobarbituric acid derivatives (e.g., 2-sulfanylidene-1,3-diazinane-4,6-dione) are synthesized via reactions between thiourea and malonic acid derivatives, with subsequent functionalization of the phenyl group . For the 3-chlorophenyl variant, electrophilic aromatic substitution or Suzuki coupling could introduce the chlorophenyl moiety. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from a solvent like DMSO or DMF. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation. Structure solution and refinement use programs like SHELXS (for phase determination) and SHELXL (for refinement), which handle hydrogen bonding networks and torsional parameters . Key metrics include R-factors (<5%) and validation via the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Confirms the presence of C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.

- NMR : H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl) and NH groups (δ 10–12 ppm). C NMR resolves carbonyl (170–180 ppm) and thiocarbonyl (190–200 ppm) signals .

- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion peak (e.g., m/z 297.2 for C₁₀H₇ClN₂O₂S⁻) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., viral proteases), leveraging the chlorophenyl group’s hydrophobic interactions. For COVID-19 applications, similar compounds showed strong binding to spike protein (ΔG < −8 kcal/mol) . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Dose-Response Analysis : Use IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) to compare potency across studies.

- Metabolite Identification : LC-MS/MS detects degradation products (e.g., oxidation of the sulfanylidene group) that may alter activity .

- Structural Analog Comparison : Cross-reference with derivatives like 5-(3,4-dichlorophenyl) analogs to isolate the role of substituent positioning .

Q. How does the electronic structure influence its corrosion inhibition properties?

Electrochemical impedance spectroscopy (EIS) and polarization curves in NaCl solutions quantify inhibition efficiency. The thiocarbonyl group adsorbs onto metal surfaces via lone-pair electrons, forming protective films. Computational studies (DFT) correlate higher electron density at sulfur atoms (> −1.5 eV HOMO energy) with stronger adsorption .

Q. What experimental designs optimize its application in photodynamic therapy (PDT)?

- Photophysical Studies : UV-Vis spectroscopy identifies absorption maxima (e.g., 300–400 nm for π→π* transitions).

- Singlet Oxygen Quantum Yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a probe under LED irradiation .

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugation) tracks subcellular localization .

Methodological Notes

- Contradictions in Data : Variability in bioactivity may arise from differences in solvent polarity (e.g., DMSO vs. aqueous buffers) or crystallization conditions affecting tautomeric forms (keto-enol equilibrium) .

- Advanced Characterization : Synchrotron XRD or cryo-EM (for protein complexes) provides higher resolution for challenging crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.